Azomethane

Catalog No.
S601745
CAS No.
503-28-6
M.F
C2H6N2
M. Wt
58.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azomethane

CAS Number

503-28-6

Product Name

Azomethane

IUPAC Name

dimethyldiazene

Molecular Formula

C2H6N2

Molecular Weight

58.08 g/mol

InChI

InChI=1S/C2H6N2/c1-3-4-2/h1-2H3

InChI Key

JCCAVOLDXDEODY-UHFFFAOYSA-N

SMILES

CN=NC

Synonyms

azomethane, dimethyldiazene

Canonical SMILES

CN=NC

Description

The exact mass of the compound Azomethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Reaction Studies

  • Nitrogen Gas Generation

    Azomethane is a valuable source of nitrogen gas (N₂) when it undergoes thermal decomposition. Researchers utilize this property to study the kinetics and mechanisms of decomposition reactions. By precisely controlling temperature and pressure, scientists can investigate the reaction pathways and factors influencing the rate of nitrogen release ScienceDirect.

  • Free Radical Initiator

    Azomethane can act as a free radical initiator due to its weak carbon-carbon bond. Upon heating or exposure to light, the bond breaks, forming two methyl radicals (CH₃•). These radicals readily react with other molecules, making azomethane a useful tool for initiating polymerization reactions and studying radical-mediated processes Organic Chemistry.

Physical Chemistry Studies

  • Photochemical Properties

    Azomethane's light-sensitive nature makes it a model compound for studying photochemical reactions. Scientists investigate how light absorption triggers bond cleavage and how these processes influence the molecule's properties Journal of the American Chemical Society.

  • Computational Chemistry

    The relatively simple structure of azomethane allows researchers to use computational modeling to study its behavior. These simulations provide insights into its reactivity, vibrational modes, and other physical characteristics International Journal of Quantum Chemistry: .

Azomethane is an organic compound with the chemical formula CH₃-N=N-CH₃. It is a diazene derivative, characterized by its nitrogen-nitrogen double bond and methyl groups attached to each nitrogen atom. This compound exhibits cis-trans isomerism, which means it can exist in different geometric forms depending on the spatial arrangement of its atoms. Azomethane is notable for being a source of methyl radicals, which are highly reactive species utilized in various

  • Thermal Decomposition: Upon heating, azomethane decomposes to produce methyl radicals and nitrogen gas:
    CH3 N N CH32CH3+N2\text{CH}_3\text{ N N CH}_3\rightarrow 2\text{CH}_3·+\text{N}_2
    This reaction is often studied in the context of thermal explosions and kinetics .
  • Reactions with Hydrogen: At moderate temperatures, azomethane can react with atomic hydrogen, primarily leading to the formation of s-dimethylhydrazine through an addition mechanism .
  • Cycloadditions: Azomethane can participate in cycloaddition reactions, particularly with alkenes and alkynes, forming various cyclic compounds. This property is exploited in synthetic organic chemistry .

While azomethane itself is not widely studied for biological activity, its derivatives, particularly azomethine imines, have garnered attention for their potential in bioorthogonal reactions. These reactions are valuable for labeling biomolecules in live cells due to their stability and rapid reactivity under physiological conditions. Azomethine imines react selectively with biological nucleophiles, making them useful in chemical biology .

Azomethane can be synthesized through various methods:

  • Reaction of Hydrazines: A common method involves the reaction of 1,2-dimethylhydrazine dihydrochloride with copper(II) chloride in a sodium acetate solution. This reaction yields a copper(I) chloride complex that can decompose thermally to release free azomethane .
  • From Aldehydes and Amines: Azomethine ylides, related to azomethane, can be generated via the condensation of aldehydes with amines. This method allows for the formation of azomethine imines as well .
  • Thermal Decomposition of Precursors: Other synthetic routes may involve the thermal decomposition of various precursors that contain the azomethane structure.

Azomethane has several notable applications:

  • Chemical Synthesis: It serves as a source of methyl radicals in organic synthesis, facilitating various reactions including radical polymerizations and cycloadditions.
  • Explosives Research: Due to its thermal decomposition properties, azomethane has been studied in the context of explosive materials and thermal explosion phenomena .
  • Bioconjugation: Derivatives like azomethine imines are employed in bioorthogonal chemistry for labeling proteins and other biomolecules in live-cell imaging.

Studies on azomethane interactions often focus on its reactivity with other chemical species:

  • Reactivity with Nucleophiles: Azomethane's derivatives have been shown to react efficiently with various nucleophiles under mild conditions, making them suitable for bioorthogonal applications .
  • Surface Reactions: Research has also explored how azomethane interacts with surfaces, such as platinum catalysts, revealing insights into its decomposition kinetics and mechanisms .

Several compounds share structural or functional similarities with azomethane. Here are some notable examples:

Compound NameStructureUnique Features
AzomethineR₁R₂C=N-R₃Contains a carbon-nitrogen double bond; used in organic synthesis.
Dimethylhydrazine(CH₃)₂N-NH₂A hydrazine derivative; used as a rocket fuel component.
HydrazineH₂N-NH₂A simple hydrazine; used as a reducing agent and rocket fuel.
AzobenzeneC₆H₅-N=N-C₆H₅Contains an azo group; used as a dye and in photochemical applications.

Azomethane's uniqueness lies in its ability to generate methyl radicals upon decomposition, which is less common among similar compounds. Additionally, its specific reactivity patterns make it particularly useful in both synthetic chemistry and biological applications.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Compressed Gas

Other CAS

4143-41-3

Wikipedia

Azomethane

Dates

Modify: 2024-02-18

Explore Compound Types